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molecular formula C9H13NO2S B8433782 Methyl 2-isopropyl-5-methylthiazole-4-carboxylate

Methyl 2-isopropyl-5-methylthiazole-4-carboxylate

Cat. No. B8433782
M. Wt: 199.27 g/mol
InChI Key: QIASENGKMCRTQB-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A solution of lithium hydroxide monohydrate (0.2 g) in water (3 mL) was added to a solution of methyl 2-isopropyl-5-methylthiazole-4-carboxylate (example 69, step a) (0.5 g) in methanol (7 mL) and the reaction mixture was stirred at 20° C. for 3 hours. The methanol was removed under reduced pressure and the remaining aqueous solution was washed with ethyl acetate. The aqueous layer was acidified by dropwise addition of concentrated aqueous HCl and this mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulphate, filtered and the solvent was removed under reduced pressure. The resultant gum crystallised on standing. Trituration with a mixture of isohexane (4 mL) and ether (1 mL) afforded the subtitled compound. Yield 0.160 g.
Name
lithium hydroxide monohydrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH:4]([C:7]1[S:8][C:9]([CH3:16])=[C:10]([C:12]([O:14]C)=[O:13])[N:11]=1)([CH3:6])[CH3:5]>O.CO>[CH:4]([C:7]1[S:8][C:9]([CH3:16])=[C:10]([C:12]([OH:14])=[O:13])[N:11]=1)([CH3:6])[CH3:5] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1SC(=C(N1)C(=O)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
WASH
Type
WASH
Details
the remaining aqueous solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified by dropwise addition of concentrated aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant gum crystallised
ADDITION
Type
ADDITION
Details
Trituration with a mixture of isohexane (4 mL) and ether (1 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C=1SC(=C(N1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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